

# GSK1360707: A Technical Review of a Triple Reuptake Inhibitor

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Compound of Interest		
Compound Name:	GSK1360707	
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### Introduction

GSK1360707 is a potent and selective triple reuptake inhibitor (TRI), a class of compounds that simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Developed for the potential treatment of major depressive disorder (MDD), GSK1360707's unique pharmacological profile offered the promise of a broader spectrum of antidepressant efficacy. Although its clinical development was ultimately discontinued for strategic reasons, the preclinical and early clinical data for GSK1360707 provide valuable insights for researchers in the field of antidepressant drug discovery and development. This technical guide provides a comprehensive review of the available scientific literature on GSK1360707, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used in its evaluation.

# Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

**GSK1360707** exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By blocking these transporters, **GSK1360707** increases the extracellular concentrations of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This broad enhancement of neurotransmitter availability is hypothesized to



produce a more robust and rapid antidepressant effect compared to selective or dual reuptake inhibitors.

## **Signaling Pathway of Monoamine Reuptake Inhibition**

The following diagram illustrates the primary mechanism of action of **GSK1360707** at the synaptic level.

Figure 1: Mechanism of Action of GSK1360707.

# **Quantitative Pharmacological Data**

The following tables summarize the in vitro binding affinities and functional potencies of **GSK1360707** for the human monoamine transporters.

Table 1: In Vitro Binding Affinity (Ki) of GSK1360707

Transporter	Ki (nM)
Serotonin Transporter (SERT)	1.3
Norepinephrine Transporter (NET)	39
Dopamine Transporter (DAT)	8.9

Table 2: In Vitro Functional Potency (IC50) of GSK1360707 for Monoamine Reuptake Inhibition

Transporter	IC50 (nM)
Serotonin Transporter (SERT)	2.1
Norepinephrine Transporter (NET)	25
Dopamine Transporter (DAT)	12

Data presented in Tables 1 and 2 are representative values and may vary between different studies and experimental conditions.

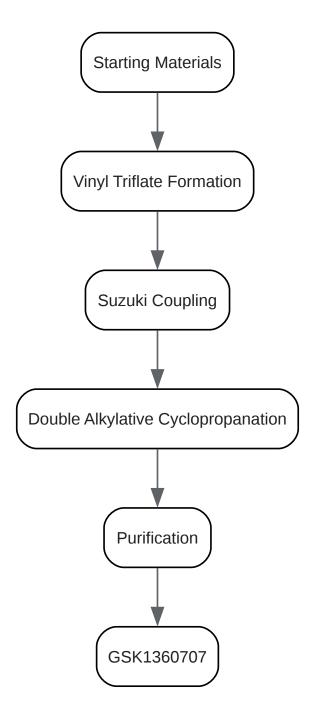
## **Experimental Protocols**



This section provides detailed methodologies for key experiments relevant to the preclinical and clinical evaluation of **GSK1360707**.

## Synthesis of GSK1360707

A scalable synthesis of **GSK1360707** has been developed, featuring a vinyl triflate Suzuki coupling and a single-step, double alkylative cyclopropanation. The following is a generalized workflow for the synthesis.





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Figure 2: Synthetic Workflow for GSK1360707.

#### **Detailed Protocol:**

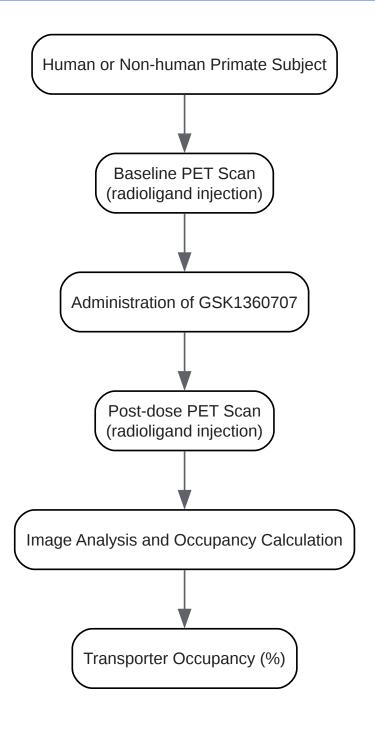
A detailed, step-by-step protocol for the large-scale synthesis of **GSK1360707** can be found in the publication by Elitzin et al. (2010) in Organic Process Research & Development. The protocol includes specific reagents, reaction conditions, and purification methods.

# Monoamine Transporter Occupancy Measurement using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the in vivo occupancy of monoamine transporters by a drug candidate.

**Experimental Workflow:** 





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Figure 3: PET Transporter Occupancy Workflow.

### Generalized Protocol:

• Subject Preparation: Subjects (human volunteers or non-human primates) are screened and prepared for the PET scan.



- Radioligand Selection: Specific radioligands for SERT (e.g., [11C]DASB), NET (e.g., (S,S)-[18F]FMeNER-D<sub>2</sub>), and DAT (e.g., [11C]PE2I) are synthesized.
- Baseline Scan: A baseline PET scan is performed following the intravenous injection of the radioligand to measure the baseline transporter density.
- Drug Administration: A single dose of **GSK1360707** is administered to the subject.
- Post-dose Scan: A second PET scan is conducted at a time point corresponding to the peak plasma concentration of GSK1360707 to measure transporter occupancy.
- Image Analysis: PET images are reconstructed and analyzed to determine the binding potential (BP) of the radioligand in specific brain regions of interest.
- Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in radioligand binding potential from the baseline to the post-dose scan.

### **Preclinical Efficacy Evaluation: Forced Swim Test (FST)**

The Forced Swim Test (FST) is a widely used behavioral test in rodents to screen for potential antidepressant-like activity.

### Experimental Protocol:

- Animals: Male mice or rats are typically used.
- Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure:
  - Pre-test (Day 1): Animals are placed in the water cylinder for a 15-minute period.
  - Test (Day 2): 24 hours after the pre-test, animals are re-exposed to the swim stress for a 5-minute session. GSK1360707 or vehicle is administered at a specified time before the test session.

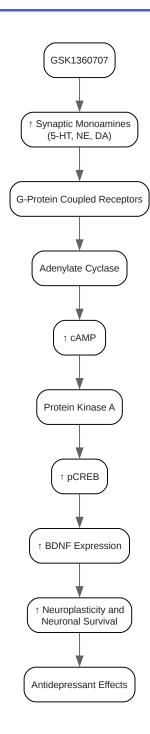


 Data Analysis: The duration of immobility (the time the animal spends floating without struggling) during the test session is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

# **Downstream Signaling Effects**

The primary action of **GSK1360707** is to increase synaptic monoamine levels. Chronic administration of antidepressants is known to induce neuroadaptive changes in downstream signaling pathways, which are thought to be crucial for their therapeutic effects. Key downstream pathways implicated in the action of antidepressants include the cyclic AMP (cAMP) response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascades. While specific studies on the effects of **GSK1360707** on these pathways are not publicly available, it is hypothesized that, like other antidepressants, chronic treatment with **GSK1360707** would lead to increased phosphorylation and activation of CREB, and subsequently, an upregulation of BDNF expression.





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Figure 4: Hypothesized Downstream Signaling of GSK1360707.

## Conclusion

**GSK1360707** is a potent triple reuptake inhibitor with a well-characterized in vitro pharmacological profile. Although its clinical development was halted, the available data and the experimental methodologies used in its evaluation serve as a valuable resource for the







ongoing research and development of novel antidepressant therapies. The provided protocols and data offer a foundation for further investigation into the complex mechanisms of TRIs and their potential therapeutic applications. Further research is warranted to fully elucidate the preclinical efficacy, safety profile, and the precise downstream signaling effects of **GSK1360707**.

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